Penicillin G benzathine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Antibiotic Resistance

Researchers utilize penicillin G benzathine to study the mechanisms by which bacteria develop resistance to antibiotics. By exposing bacteria to the antibiotic in controlled laboratory settings, scientists can observe how the bacteria adapt and evolve to survive the drug's effects. This knowledge is crucial for developing new and effective antibiotics to combat emerging resistant strains. [Source: National Institutes of Health, National Library of Medicine ""]

Investigating Syphilis Pathogenesis

Penicillin G benzathine is the mainstay treatment for syphilis, a sexually transmitted bacterial infection. Researchers use the antibiotic in conjunction with other techniques to investigate the pathogenesis (disease development) of syphilis in animal models. This research helps scientists understand how the syphilis bacterium interacts with the host organism and contributes to the development of the disease. [Source: Centers for Disease Control and Prevention ""]

Penicillin G benzathine is a long-acting antibiotic in the penicillin class, primarily effective against various bacterial infections, particularly those caused by gram-positive cocci. It is a combination of penicillin G and benzathine, which serves to prolong the drug's action by slowing its release into the bloodstream after intramuscular injection. This compound is known for its low solubility, resulting in extended therapeutic levels in the body, making it suitable for treating infections such as rheumatic fever, syphilis, and certain respiratory tract infections .

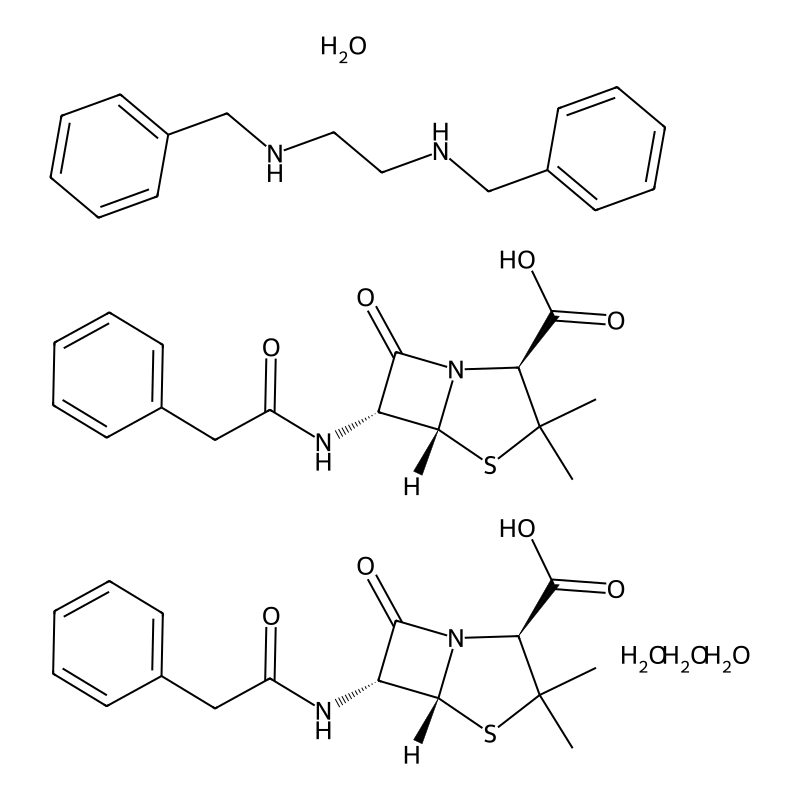

Chemically, penicillin G benzathine is designated as (2S, 5R, 6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid combined with N,N'-dibenzylethylenediamine in a 2:1 ratio. It appears as a white crystalline powder with very slight water solubility and is typically administered via deep intramuscular injection .

- Penetration: The drug enters susceptible bacteria through porin channels in the outer membrane [].

- Binding: Penicillin G benzathine binds irreversibly to the transpeptidase enzyme, preventing it from cross-linking peptidoglycan strands.

- Cell wall inhibition: Without proper cross-linking, the bacterial cell wall weakens and becomes susceptible to osmotic pressure.

- Cell death: The weakened cell wall can't withstand the internal pressure, leading to cell lysis and bacterial death [].

The synthesis of penicillin G benzathine involves a reaction between two molecules of penicillin G and dibenzylethylenediamine. This reaction forms a stable compound that combines the antibacterial properties of penicillin G with the stabilizing effects of benzathine. The chemical reaction can be summarized as follows:

Upon administration, penicillin G benzathine slowly hydrolyzes to release penicillin G, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis through the inhibition of peptidoglycan transpeptidase enzymes .

Penicillin G benzathine exhibits broad-spectrum antibacterial activity against various gram-positive bacteria. It is particularly effective against beta-hemolytic streptococci (groups A, B, C, G, H, L, and M), Treponema pallidum (the causative agent of syphilis), and other susceptible strains without reported resistance in Streptococcus pyogenes . The mechanism of action involves the disruption of bacterial cell wall integrity, leading to cell lysis and death.

The pharmacokinetics of penicillin G benzathine demonstrate that after intramuscular injection, therapeutic blood levels are maintained for several days due to its slow release profile. For instance, following a 1.2 million unit dose, detectable levels can persist for up to 14 days or longer .

The synthesis of penicillin G benzathine can be achieved through several methods:

- Direct Reaction Method: This involves mixing two moles of penicillin G with one mole of dibenzylethylenediamine under controlled conditions to form the benzathine salt.

- Solvent-Free Synthesis: This method utilizes solid-state reactions that minimize solvent use and enhance yield.

- Microwave-Assisted Synthesis: This innovative approach applies microwave energy to accelerate the reaction process and improve product purity.

These methods ensure efficient production while maintaining the stability and efficacy of the final compound .

Penicillin G benzathine is utilized in various clinical settings:

- Treatment of Infections: It is prescribed for bacterial infections such as strep throat, diphtheria, yaws, and syphilis.

- Prophylaxis: It is used to prevent rheumatic fever in patients with a history of rheumatic heart disease.

- Military Use: The compound is administered to military recruits to reduce respiratory infections and maintain troop health .

Penicillin G benzathine may interact with other medications, leading to altered therapeutic effects or increased risk of side effects. Notable interactions include:

- Oral Contraceptives: The efficacy of hormonal contraceptives may be reduced during treatment with this antibiotic.

- Anticoagulants: There may be an increased risk of bleeding when combined with anticoagulant medications due to potential alterations in coagulation profiles.

- Other Antibiotics: Concurrent use with other antibiotics may result in antagonistic effects or altered pharmacokinetics.

Healthcare providers should evaluate all medications a patient is taking to prevent adverse interactions .

| Compound Name | Solubility | Duration of Action | Indications |

|---|---|---|---|

| Penicillin V | More soluble | Shorter | Mild infections; oral use |

| Amoxicillin | Moderately soluble | Intermediate | Broader spectrum; respiratory infections |

| Benzylpenicillin | Low solubility | Shorter | General bacterial infections |

| Procaine Penicillin | Low solubility | Shorter | Similar uses but faster acting |

Penicillin G benzathine is unique due to its prolonged action resulting from its low solubility and slow absorption profile after intramuscular injection. This makes it particularly effective for conditions requiring sustained antibiotic levels over time .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

RIT82F58GK

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients